4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE
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Overview
Description
4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides and benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling with the benzamide: The sulfonamide intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzene ring.
Reduction: Reduction reactions could target the sulfonamide or amide groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways.
Medicine
Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while benzamides might interact with various receptors or enzymes in the body.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylbenzenesulfonamido)benzoic acid
- N-(2-Fluorophenyl)benzamide
- 4-(2,5-Dimethylbenzenesulfonamido)-N-phenylbenzamide
Uniqueness
The uniqueness of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-7-8-15(2)20(13-14)28(26,27)24-17-11-9-16(10-12-17)21(25)23-19-6-4-3-5-18(19)22/h3-13,24H,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHSIUIFKZWTGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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